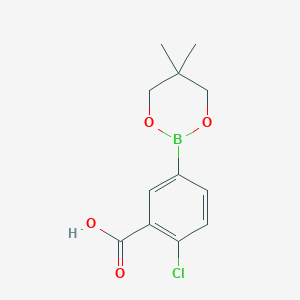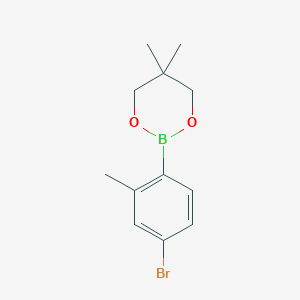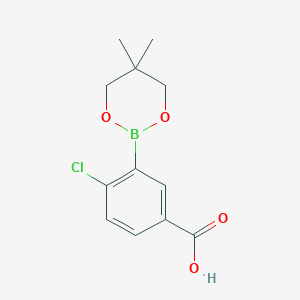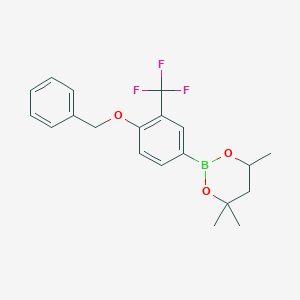
FERRIC CITRATE
説明
科学的研究の応用
Ferric citrate has numerous applications in scientific research:
作用機序
Target of Action
Iron(III) citrate hydrate, also known as ferric citrate, primarily targets the iron and phosphate metabolism in organisms . It plays a crucial role in the regulation of blood iron levels, particularly in patients with chronic kidney disease undergoing dialysis .
Mode of Action
This compound forms complexes with the conjugate bases derived from citric acid . These complexes can solubilize iron compounds in the soil, providing a pathway for the absorption of ferric ions by various organisms . In medicine, this compound acts by forming an insoluble compound with dietary phosphate, thus minimizing its uptake by the digestive system .
Biochemical Pathways
This compound contributes to the metabolism of iron by some organisms . It is involved in the iron transport and metabolism processes , which, when disturbed, can lead to malfunctions such as disrupted photosynthetic function, decreased growth, and reduced crop yield . It also plays a role in the photoreduction process, where iron is carried up from the roots as this compound dissolved in the sap, and photoreduced in the leaves to iron(II) that can be transported into the cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its high solubility in water and low solubility in most organic compounds . It is sensitive to light, and exposure to blue and ultraviolet light can reduce the Fe3+ ion in this compound to Fe2+ ion, yielding carbon dioxide .
Result of Action
The action of this compound results in the regulation of iron and phosphate levels in the body . In the case of iron deficiency anemia, this compound treatment can normalize the platelet count in all patients with high platelet count at baseline .
Action Environment
The action of this compound is influenced by environmental factors such as light and pH. Exposure to light, especially blue and ultraviolet, reduces the Fe3+ ion in this compound to Fe2+ ion . The speciation of iron in solutions is also dependent on the pH value . For instance, highly acidic conditions lead to a complete reduction of Fe, forming Fe2+ citrate and hexaaqua complexes in equal concentration .
準備方法
Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized through various methods. One common approach involves reacting ferric chloride with citric acid in an aqueous solution. The reaction typically occurs at a temperature range of 50-55°C for about an hour . Another method involves the preparation of ferric hydroxide slurry, which is then treated with a citrate ion source to yield this compound .
Industrial Production Methods: Industrial production of pharmaceutical-grade this compound often involves a one-pot process. This process includes preparing a ferric hydroxide slurry, followed by treatment with a citrate ion source. The resulting product is then processed to achieve the desired purity and quality .
化学反応の分析
Types of Reactions: Ferric citrate undergoes various chemical reactions, including:
Oxidation-Reduction: this compound can be photoreduced to ferrous ions (Fe²⁺) upon exposure to light, especially blue and ultraviolet light.
Complex Formation: this compound forms various coordination complexes with citrate anions, which can exist in equilibrium.
Common Reagents and Conditions:
Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light.
Complex Formation: Presence of excess citrate anions.
Major Products Formed:
Photoreduction: Ferrous ions (Fe²⁺), carbon dioxide, and acetonedicarboxylate.
類似化合物との比較
Ferric citrate is unique compared to other iron compounds due to its dual functionality as a phosphate binder and iron supplement. Similar compounds include:
Ferric Ammonium Citrate: Used as a food additive and in photography.
Ferric Chloride: Commonly used in water treatment and as a catalyst in organic synthesis.
This compound stands out for its specific applications in managing chronic kidney disease and its ability to form various coordination complexes with citrate anions .
特性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOMARYOAQYGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FeO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379662-88-0, 3522-50-7 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(2+) salt, hydrate (1:?:6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379662-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron(III) citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



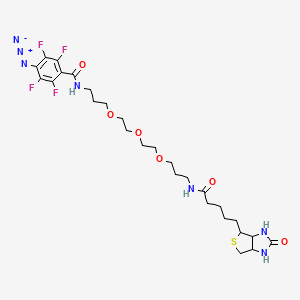

![Maleimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)




